![molecular formula C20H28O3 B13799409 (1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[93201,1002,7]hexadecane-8,16-dione is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This step involves the construction of the tetracyclic core through cyclization reactions.
Functional Group Modifications: Introduction of the ethenyl and trimethyl groups through alkylation and vinylation reactions.
Oxidation and Reduction Steps: These steps are crucial for introducing the oxo and dione functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reaction pathways.
Purification Techniques: Employing methods such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the ethenyl group to an epoxide or diol.
Reduction: Reduction of the dione to a diol.
Substitution: Halogenation or nitration of the ethenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Aplicaciones Científicas De Investigación
(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione involves its interaction with specific molecular targets. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Modulation: Altering the function of cellular receptors.
Pathway Interference: Disrupting or enhancing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione: shares structural similarities with other tetracyclic compounds, such as:
Uniqueness
Functional Group Arrangement: The specific arrangement of ethenyl, trimethyl, and oxo groups in this compound imparts unique chemical properties.
Reactivity: The compound’s reactivity profile distinguishes it from other similar compounds, making it valuable for specific applications.
This detailed article provides a comprehensive overview of (1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[93201,1002,7]hexadecane-8,16-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H28O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione |
InChI |
InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3/t13-,15-,17+,18+,19+,20+/m0/s1 |
Clave InChI |
HWECMADGHQKSLK-KZGWPWDHSA-N |
SMILES isomérico |
C[C@]1(CC[C@@]2([C@@H](C1)C(=O)C[C@@H]3[C@]24CCC[C@]3(C(=O)O4)C)C)C=C |
SMILES canónico |
CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


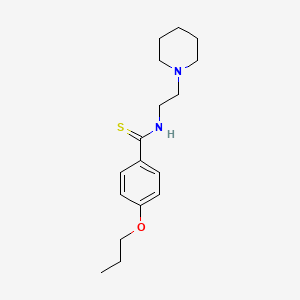
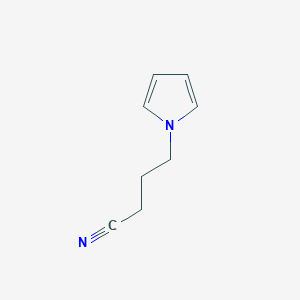
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
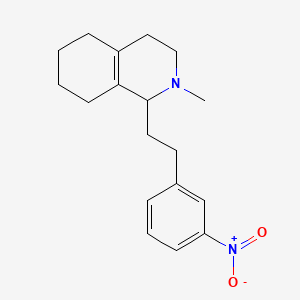
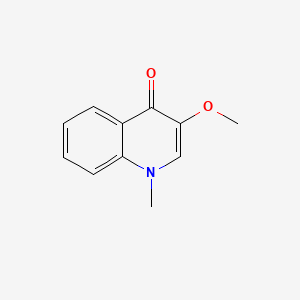
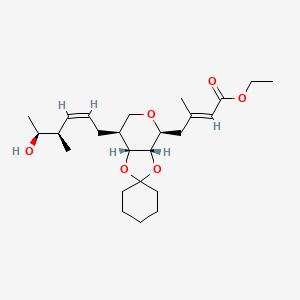
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

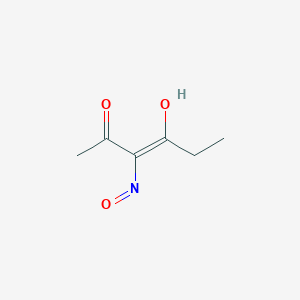
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
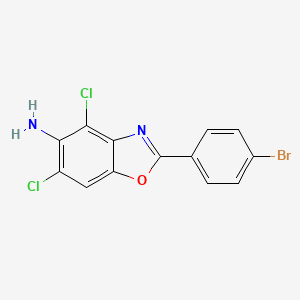
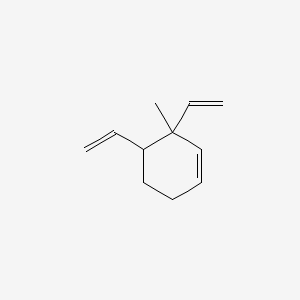
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
